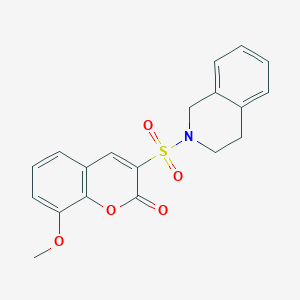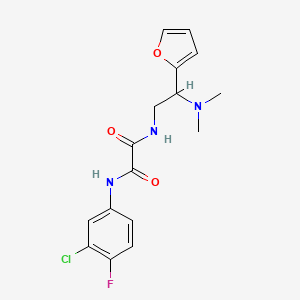![molecular formula C19H25N3OS2 B2480498 1-(Azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone CAS No. 690644-66-7](/img/structure/B2480498.png)
1-(Azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines involves base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization, showcasing a versatile and efficient approach. This method yields several new compounds, fully characterized by spectroscopic methods and crystal structure analysis, indicating the importance of the azepine ring conformation in the molecular structure (Acosta Quintero et al., 2018).
Molecular Structure Analysis
Research on enaminones like "1-(Azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone" reveals bifurcated intra- and intermolecular hydrogen bonding, crucial for understanding their chemical behavior and potential applications. These hydrogen bonds play a vital role in stabilizing the crystal structures of related compounds (Balderson et al., 2007).
Chemical Reactions and Properties
The compound is involved in aza-Wittig/base catalyzed cyclization reactions, leading to the synthesis of tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives. These reactions are characterized by 3D supramolecular architectures formed through self-assembly via stacking interactions and various hydrogen bonds, indicating its reactive nature and potential for forming complex structures (Chen & Liu, 2019).
Physical Properties Analysis
The physical properties of such compounds are intricately linked to their molecular and supramolecular structures. The azepine ring's boat conformation, as observed in related compounds, affects its physical properties, such as solubility and crystallinity. These properties are essential for the compound's applications in various fields, including material science and drug development (Acosta Quintero et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the compound's unique structure, including the presence of an azepine ring and its substituents. The synthesis and characterization of related compounds provide insight into the chemical behavior, including reactions with nucleophiles and electrophiles, showcasing the compound's versatility in chemical synthesis (Chen & Liu, 2019).
科学的研究の応用
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of related heterocyclic compounds have been extensively studied. For example, Alshahrani et al. (2018) explored the synthesis of new pyrimidine selanyl derivatives, highlighting the intricate processes involved in creating complex molecules with potential biological activities (Alshahrani et al., 2018). Similarly, studies on the synthesis of azepine-based molecules, such as the work by Balderson et al. (2007) on enaminones, provide insights into the hydrogen-bonding patterns and molecular structures critical for understanding the chemical behavior of related compounds (Balderson et al., 2007).
Potential Biological Activities
Research on related heterocyclic compounds demonstrates a range of potential biological activities. The study by Verma et al. (2015) on the synthesis, antimicrobial, anticancer, and QSAR studies of specific diazepin-ethanone derivatives reveals the potential of these molecules in developing new therapeutic agents (Verma et al., 2015). Furthermore, Farzaliyev et al. (2020) investigated new sulfur- and nitrogen-containing compounds based on phenylthiourea and acetophenone, identifying significant antioxidant effects and potential for drug development (Farzaliyev et al., 2020).
Methodological Advances
Advancements in synthesis methodologies, such as those described by Henkel et al. (2016), highlight efficient strategies for cysteine conjugation by maleimides in the presence of phosphine reductants. These methods are crucial for the targeted modification of proteins and peptides, illustrating the broader applicability of related research in bioconjugation and drug delivery systems (Henkel et al., 2016).
特性
IUPAC Name |
1-(azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS2/c1-13-20-18(24-12-16(23)22-10-6-2-3-7-11-22)17-14-8-4-5-9-15(14)25-19(17)21-13/h2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPUIMXMMXRDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480415.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide](/img/structure/B2480418.png)
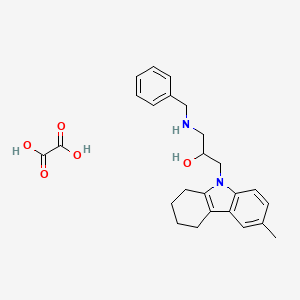
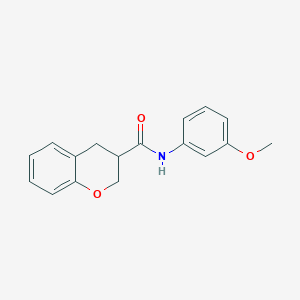
![2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide](/img/structure/B2480424.png)
![2,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2480425.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2480426.png)
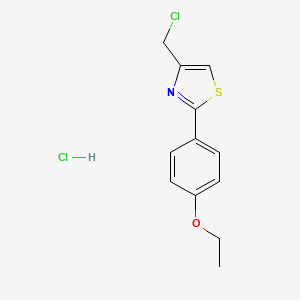

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2480432.png)

